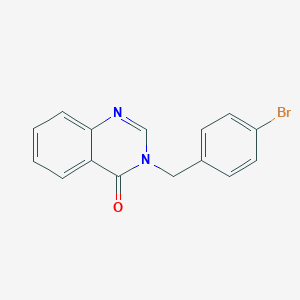

3-(4-bromobenzyl)-4(3H)-quinazolinone

Beschreibung

Eigenschaften

Molekularformel |

C15H11BrN2O |

|---|---|

Molekulargewicht |

315.16 g/mol |

IUPAC-Name |

3-[(4-bromophenyl)methyl]quinazolin-4-one |

InChI |

InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)9-18-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,10H,9H2 |

InChI-Schlüssel |

MWUCVDVCPXPOCN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar 4(3H)-Quinazolinone Derivatives

The pharmacological and physicochemical properties of 3-(4-bromobenzyl)-4(3H)-quinazolinone are best contextualized through comparison with structurally and functionally analogous derivatives. Below is a detailed analysis supported by a summary table (Table 1).

Table 1: Comparison of this compound with Analogous Derivatives

Key Structural and Functional Insights

Substitution Position Matters: 3-Substituted Derivatives: The 3-(4-bromobenzyl) group enhances interactions with hydrophobic enzyme pockets (e.g., paraplegin protein ). Conversely, 3-triazole hybrids (e.g., ) show reduced solubility due to bulkier substituents. 2-Substituted Derivatives: Phenolic groups at position 2 (e.g., 5h, 5j in ) improve antioxidant activity via radical scavenging, whereas 2-styryl groups () prioritize antileishmanial effects.

Halogen Effects :

- Bromine (4-bromobenzyl): Balances lipophilicity and electronic effects, favoring antiviral activity .

- Chlorine (UR-9825): At position 7, increases antifungal potency by enhancing target binding .

- Iodine (IQ2-P,4-P): Facilitates radioimaging applications due to isotopic properties .

Biological Activity vs. Solubility Trade-offs :

- Derivatives with hydrophobic groups (e.g., 4-bromobenzyl, styryl) often face solubility challenges, limiting in vivo efficacy (e.g., antileishmanial derivatives in ). Hydrophilic modifications (e.g., phosphoryl groups in ) address this but may reduce membrane permeability.

Enzyme Induction vs. Direct Inhibition: this compound upregulates defensive enzymes (PR-1a/PR-5) for antiviral action , whereas UR-9825 directly inhibits fungal CYP51 .

Contradictions and Unresolved Questions

- While 3-substituted derivatives generally show stronger enzyme interactions, 2-substituted analogs (e.g., phenolic derivatives in ) excel in antioxidant roles, suggesting substitution-dependent mechanistic divergence.

- The antifungal superiority of UR-9825 over fluconazole contrasts with its moderate in vivo candidosis activity in mice, highlighting species-specific pharmacokinetic variability .

Vorbereitungsmethoden

Step 1: Synthesis of Benzoxazinone

2-Aminobenzoic acid is refluxed with acetic anhydride at 170–180°C to form 2-methyl-4H-benzo[d][1,oxazin-4-one (2 ).

Step 2: Displacement with 4-Bromobenzylamine

2 (0.5 mmol) is refluxed with 4-bromobenzylamine (1.0 mmol) in dry toluene for 6 hours. The product is purified via recrystallization from ethanol, yielding this compound (76% yield).

Key Data :

-

Reagents : Acetic anhydride, dry toluene

-

Temperature : 170–180°C (Step 1); reflux (Step 2)

Advantages :

-

High yield due to efficient nucleophilic attack on the oxazinone ring.

-

Avoids transition-metal catalysts.

Limitations :

-

Prolonged reaction time (6 hours).

-

Requires handling of corrosive acetic anhydride.

Base-Promoted SNAr Reaction of Fluorinated Benzamides

A base-mediated nucleophilic aromatic substitution (SNAr) strategy employs 2-fluoro-N-methylbenzamide and 4-bromobenzylamide:

-

Reaction Conditions : A mixture of 2-fluoro-N-methylbenzamide (1.0 mmol), 4-bromobenzylamide (2.5 mmol), and Cs₂CO₃ (2.5 mmol) in DMSO is heated at 135°C for 24 hours in a sealed tube.

-

Cyclization : The intermediate diamide undergoes intramolecular cyclization, followed by dehydration to form the quinazolinone core.

-

Purification : The crude product is washed with water and recrystallized from ethanol (62% yield).

Key Data :

Advantages :

-

Utilizes readily available starting materials.

-

No metal catalyst required.

Limitations :

-

High reaction temperature and long duration.

-

Moderate yield due to incomplete cyclization.

Direct Cyclocondensation of 2-Aminobenzamide with 4-Bromobenzyl Halides

This one-pot method involves the reaction of 2-aminobenzamide with 4-bromobenzyl bromide:

-

Reaction Setup : 2-Aminobenzamide (1.0 mmol) and 4-bromobenzyl bromide (1.2 mmol) are stirred in DMF at 80°C for 12 hours in the presence of K₂CO₃ (2.0 mmol).

-

Cyclization : In situ formation of the quinazolinone ring occurs via nucleophilic substitution and subsequent dehydration.

-

Purification : The product is isolated via filtration and washed with cold ethanol (68% yield).

Key Data :

Advantages :

-

Simple one-pot procedure.

-

Avoids intermediate isolation.

Limitations :

-

Requires stoichiometric base.

-

Potential overalkylation side reactions.

Comparative Analysis of Methods

Key Observations :

-

The benzoxazinone displacement method offers the highest yield (76%) but requires a two-step synthesis.

-

Copper-catalyzed coupling provides rapid synthesis under microwave conditions but necessitates chromatographic purification.

-

Direct cyclocondensation balances simplicity and yield, making it suitable for large-scale production .

Q & A

Q. What are the common synthetic routes for 3-(4-bromobenzyl)-4(3H)-quinazolinone derivatives?

The synthesis typically involves:

- Benzoxazinone intermediates : 2-phenyl-4H-3,1-benzoxazin-4-one derivatives are reacted with substituted 2-aminobenzothiazoles to form the quinazolinone core .

- Triethyl orthobenzoate : Refluxing 3-(2-aminobenzamido)indazole with triethyl orthobenzoate yields 3-indazolyl-substituted derivatives .

- Electrocyclization : Mild electrocyclization of aryl guanidines provides a green chemistry route to 2-amino-4(3H)-quinazolinones .

- Microwave-assisted synthesis : Oxidative heterocyclization under microwave irradiation accelerates reaction times and improves yields .

Q. How is structural characterization performed for 4(3H)-quinazolinone derivatives?

Key techniques include:

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for 3-(4-bromophenyl)quinazolin-4(3H)-one .

- Spectroscopy : NMR (¹H and ¹³C) and IR identify functional groups and regioselectivity (e.g., distinguishing isomers in antifungal studies) .

- Elemental analysis : Validates purity and stoichiometry during synthesis .

Advanced Research Questions

Q. How do structural modifications at the quinazolinone nucleus influence antifungal activity?

- Halogen substitution : A halogen (e.g., Cl or Br) at the 7-position enhances in vitro antifungal activity against filamentous fungi. For example, 7-Cl derivatives showed superior activity to fluconazole .

- Stereochemical effects : The (1R,2R) isomer of 7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolinone (UR-9825) exhibited higher potency than its enantiomers .

- Hydrophobicity optimization : Increased hydrophobicity improves oral bioavailability in murine models by prolonging half-life (e.g., t1/2 = 9 h in rabbits) .

Q. What methodological approaches resolve discrepancies between in vitro potency and in vivo efficacy of 4(3H)-quinazolinones?

- Species-specific pharmacokinetics : Short half-lives in mice (t1/2 = 1 h) limit efficacy, whereas prolonged exposure in rats (t1/2 = 6 h) enhances protection against systemic candidosis .

- Dosing regimens : Bid administration (100 mg/kg) in rats over 28 days maintains therapeutic levels without toxicity .

- Metabolite profiling : Synthesizing and testing metabolites (e.g., sulfur-containing derivatives) identifies active forms with improved stability .

Q. How can multi-target activity (e.g., anti-inflammatory and antimicrobial) be optimized in quinazolinone derivatives?

- Benzothiazole substitutions : 2-Phenyl-3-(substituted-benzothiazol-2-yl)-4(3H)-quinazolinones exhibit dual anti-inflammatory and antimicrobial effects by modulating COX-2 and fungal CYP51 .

- Hybrid scaffolds : Incorporating indazole or pyrazole moieties enhances antiproliferative activity while retaining anti-inflammatory properties .

- Structure-activity relationship (SAR) mapping : Systematic substitution at C(2) and C(3) balances hydrophobicity and target affinity .

Q. What computational strategies are used to predict the bioactivity of quinazolinone derivatives?

- Similarity coefficient analysis : Compounds like 3-(2-carboxyphenyl)-4(3H)-quinazolinone are compared to known bioactive molecules (e.g., Saussureamine C) using Tanimoto coefficients to prioritize synthesis .

- Molecular docking : Quinazolinones are docked into targets like SPG7 (a coronary artery disease biomarker) to predict binding affinity and mechanistic pathways .

- ADME modeling : Predictive tools assess pharmacokinetic parameters (e.g., logP, half-life) to optimize lead compounds for in vivo testing .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro activity but limited in vivo efficacy?

- Species-dependent metabolism : Rapid clearance in mice (t1/2 = 1 h) reduces efficacy, whereas slower metabolism in rats (t1/2 = 6 h) improves outcomes .

- Isomer-specific activity : Only specific stereoisomers (e.g., (1R,2R)-UR-9825) retain potency in vivo, highlighting the need for enantioselective synthesis .

Methodological Recommendations

- In vivo models : Use immunocompromised rodent models (e.g., disseminated aspergillosis in rats) to evaluate efficacy under clinically relevant conditions .

- Analytical workflows : Combine LC-MS for metabolite identification and qPCR to assess antiviral mechanisms (e.g., upregulation of PR-1a and PR-5 genes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.